N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:
- N-butyl carboxamide at position 2, contributing to lipophilicity.
- 3-methyl group on the thiazole ring, enhancing steric stability.
Properties
IUPAC Name |
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-8-18-16(22)15-11(2)20-10-14(19-17(20)25-15)12-6-5-7-13(9-12)21(23)24/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPECCXAJLSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[2,1-b]Thiazole Core
The core structure is synthesized by reacting 2-aminothiazole with 2-bromo-1-(3-nitrophenyl)propan-1-one in ethanol under reflux (Scheme 1). This cyclocondensation proceeds via nucleophilic attack of the thiazole amine on the α-haloketone, followed by dehydrohalogenation to form the fused imidazo-thiazole system. The 3-nitrophenyl group is positioned at C6 , while the methyl group originates from the α-haloketone’s propionyl chain, occupying C3 .
Optimization Insights :
Amide Coupling with n-Butylamine
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by reaction with n-butylamine and triethylamine (TEA). The mixture is stirred at room temperature for 12 hours, yielding the target carboxamide.
Reaction Metrics :
- Coupling Agent : EDCI/HOBt outperforms HATU in cost-effectiveness for primary amines.
- Yield : 68–75% after purification via silica gel chromatography.
Alternative Synthetic Routes and Comparative Analysis
Ionic Liquid-Mediated One-Pot Synthesis
A modified approach employs 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent and catalyst for a one-pot cyclocondensation and amidation sequence. While this method reduces step count, the yield (58–63%) is suboptimal compared to the multi-step pathway.
Solid-Phase Synthesis for Parallel Libraries
Immobilizing the carboxylic acid on Wang resin enables parallel synthesis of carboxamide derivatives via automated coupling. Though scalable, this method necessitates specialized equipment and exhibits variable purity (70–85%).
Structural Elucidation and Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, DMSO-d₆) :
δ 8.45–7.30 (m, 4H, Ar–H), 3.36 (t, 2H, J = 6.5 Hz, NCH₂), 2.95 (s, 3H, C3–CH₃), 1.60–1.20 (m, 4H, CH₂CH₂CH₂CH₃), 0.90 (t, 3H, J = 7.0 Hz, CH₂CH₃). - ¹³C NMR (126 MHz, DMSO-d₆) :
δ 169.1 (C=O), 148.2 (C–NO₂), 144.5–118.6 (aromatic carbons), 52.7 (NCH₂), 31.2 (CH₂CH₂CH₂CH₃), 22.1 (C3–CH₃), 13.8 (CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₇H₁₈N₄O₃S : 382.1054 [M+H]⁺.
- Observed : 382.1056 [M+H]⁺.
Reaction Optimization and Challenges
Cyclocondensation Efficiency
Chemical Reactions Analysis
Functionalization at Position 2 (Carboxamide)
The carboxamide group is introduced via coupling reactions:
-
The carboxylic acid derivative (e.g., 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid ) reacts with n-butylamine in the presence of coupling agents like HATU or EDCI .
-
Alternative methods include using CDI (1,1'-carbonyldiimidazole) to activate the carboxylic acid before amine coupling .
Example Protocol
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add CDI (1.2 eq), stir at RT for 1 h.
-
Add n-butylamine (1.5 eq), stir overnight.
Reactivity of the Nitro Group
The 3-nitrophenyl substituent is redox-active:
-
Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling further derivatization (e.g., amide formation) .
-
Electrophilic Substitution : The nitro group deactivates the phenyl ring but allows for selective meta-substitution under strong acidic conditions .
Comparative Reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT | 3-Aminophenyl derivative | 85–92% | |
| Nitration (Further) | HNO₃/H₂SO₄, 0°C | 3,5-Dinitrophenyl derivative | 60% |
Hydrolysis of the Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : 6M HCl, reflux (12 h) yields the corresponding carboxylic acid .
-
Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 80°C (6 h) gives the carboxylate salt .
Kinetic Data
| Condition | Time | Conversion | Source |
|---|---|---|---|
| 6M HCl, reflux | 12 h | >95% | |
| 2M NaOH, 80°C | 6 h | 88% |
Electrophilic Aromatic Substitution on the Thiazole Ring
The methyl group at position 3 and electron-withdrawing nitro group direct substitution:
-
Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 5 .
-
Sulfonation : Requires fuming H₂SO₄ at 100°C due to deactivation by the nitro group .
Stability Under Physiological Conditions
-
pH Stability : Stable in pH 4–9 (24 h, 37°C), with <5% degradation .
-
Metabolic Degradation : Incubation with human liver microsomes shows primary cleavage at the carboxamide bond (t₁/₂ = 2.3 h) .
Key Challenges and Optimization
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's promising anticancer properties. It has demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A notable study evaluated the compound against pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated that the compound inhibited key regulators of epithelial-to-mesenchymal transition (EMT), which is crucial for cancer metastasis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of EMT markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase, leading to increased cell death rates in cancerous cells.
Antimicrobial Activity
In addition to its anticancer effects, N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has shown potential as an antimicrobial agent. It has been tested against Mycobacterium tuberculosis (Mtb), demonstrating selective inhibition without significant toxicity to human lung fibroblast cells.
Antitubercular Activity Data
The following data summarizes the compound's effectiveness against Mtb:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | No activity against non-tuberculous mycobacteria |
Mechanism of Action
The mechanism of action of N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Molecular docking studies have shown that it binds to the active site of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The N-substituent on the carboxamide group significantly influences molecular properties. Key analogs and their features are summarized below:
*LogP: Predicted using fragment-based methods (e.g., hydrophobic N-butyl vs. polar pyridinyl).
†Inferred from structural analogs (see ).
Key Observations :
Structure-Activity Relationship (SAR) Insights
- N-Substituent Flexibility : Bulky groups (e.g., tert-butyl in ) may improve target specificity but reduce solubility.
- Electron-Withdrawing Groups : The 3-nitro group likely stabilizes charge-transfer interactions in enzyme active sites .
- Heteroaromatic Substituents : Pyridine or morpholine rings () introduce additional binding sites for hydrogen or halogen bonds .
Biological Activity
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound notable for its unique imidazo[2,1-b][1,3]thiazole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitubercular agent and its cytotoxic properties against various cancer cell lines.
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.42 g/mol
- CAS Number : 852135-50-3
The presence of a butyl group and a nitrophenyl moiety enhances its solubility and biological activity compared to other derivatives lacking these features .
Antimycobacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimycobacterial activity. For instance, derivatives of imidazo[2,1-b]-thiazole have shown selective inhibition against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 2.03 μM to 7.05 μM, indicating a promising therapeutic potential against tuberculosis without significant toxicity to normal cells .
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have indicated that this compound exhibits significant cytotoxicity against several cancer types. For example, the MTT assay results show that it can induce apoptosis in cancer cells with potency comparable to standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Butyl group | Enhances solubility and cellular uptake |
| Nitrophenyl moiety | Contributes to cytotoxicity and antitubercular effects |
| Imidazo-thiazole core | Essential for biological activity |
This structure allows for interactions with specific biological targets, leading to its observed pharmacological effects.
Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of imidazo-thiazole derivatives reported that compounds with similar structures to this compound showed selective inhibition of Mtb while exhibiting minimal toxicity towards human lung fibroblast cells (MRC-5). The most active compounds had IC50 values below 10 μM against Mtb strains .
Study 2: Cytotoxic Effects on Cancer Cells
In another study assessing the cytotoxic potential of thiazole derivatives, this compound was found to induce apoptosis in various cancer cell lines. The compound's mechanism of action involved the activation of apoptotic pathways, leading to increased cell death rates compared to untreated controls .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation | Reference |
|---|---|---|---|---|---|
| Multi-step condensation | 68 | 97 | High regioselectivity | Long reaction time (48h) | |
| One-pot catalyst-free | 55 | 92 | Eco-friendly (no metal catalysts) | Lower yield for nitro derivatives | |
| Microwave-assisted | 75 | 98 | Rapid (2h) | Specialized equipment required |
Q. Table 2: Biological Activity Across Analogues
| Compound | Nitro Position | Bioactivity (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| 3-Nitrophenyl derivative | Para | 12 µM (HeLa) | Optimal steric fit in kinase pocket | |
| 4-Nitrophenyl analogue | Meta | 28 µM (HeLa) | Reduced cytotoxicity due to poor solubility | |
| Methoxy-substituted | Ortho | >100 µM | Inactive in apoptosis assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
